molecular formula C5H8N4O2 B1312716 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1142201-78-2

6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1312716
CAS No.: 1142201-78-2
M. Wt: 156.14 g/mol
InChI Key: FJTQFNMCDOXSTE-UHFFFAOYSA-N
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Description

6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with the molecular formula C5H8N4O2 It is a derivative of pyrimidine, characterized by the presence of a hydrazino group at the 6-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Material: The synthesis begins with 3-methyluracil, a pyrimidine derivative.

    Hydrazination: 3-methyluracil is reacted with hydrazine hydrate under reflux conditions. The reaction is typically carried out in an ethanol or methanol solvent.

    Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation Products: Azo and azoxy compounds.

    Reduction Products: Hydrazones and other reduced derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in synthesizing pharmaceutical agents with potential anticancer , antiviral , and antimicrobial properties. The hydrazino group enhances its reactivity, allowing it to form hydrogen bonds with enzyme active sites, which can modulate enzyme activity and influence cellular signaling pathways.

Enzyme Inhibition and Receptor Binding

Research indicates that 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione can effectively bind to enzymes and receptors due to its structural similarity to nucleic acid bases. This binding capability allows it to interact with nucleic acid-binding proteins and receptors, impacting critical biological pathways such as cell signaling and metabolic processes.

Case Studies in Antimicrobial Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance, research has shown that specific derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

  • Antimicrobial Activity : Derivatives show efficacy against a range of bacterial strains.
  • Anticancer Potential : As an intermediate in drug synthesis, it has been linked to compounds that exhibit anticancer effects.
  • Enzyme Modulation : Interaction studies reveal significant alterations in enzyme kinetics due to binding with this compound .

Enzyme Interaction Studies

The compound's ability to modulate enzyme activity has been extensively studied. For example, interactions with specific enzymes have shown alterations in reaction rates and product formation, indicating its potential as a lead compound for drug development targeting specific enzymes or receptors.

Synthesis of Dyes and Agrochemicals

In addition to its medicinal applications, this compound is utilized as a precursor in the synthesis of dyes and agrochemicals. Its chemical properties make it suitable for creating compounds used in agricultural practices and colorants for various industrial applications.

Table of Applications

Application AreaDescription
Medicinal ChemistryIntermediate for anticancer, antiviral, and antimicrobial agents
Biological StudiesEnzyme inhibition and receptor binding studies
Industrial ApplicationsPrecursor for dyes and agrochemicals

Mechanism of Action

The mechanism of action of 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structural similarity to nucleic acid bases allows it to interact with nucleic acid-binding proteins and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyluracil: The parent compound from which 6-hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione is derived.

    6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione: A similar compound with an amino group instead of a hydrazino group.

    6-Hydrazino-2,4(1H,3H)-pyrimidinedione: A compound with a hydrazino group but lacking the methyl group at the 3-position.

Uniqueness

This compound is unique due to the presence of both a hydrazino group and a methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

6-Hydrazino-3-methylpyrimidine-2,4(1H,3H)-dione, a heterocyclic organic compound with the molecular formula C₅H₈N₄O₂, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a hydrazino group at the 6-position and a methyl group at the 3-position of the pyrimidine ring. Its potential applications span various domains, including drug development, enzyme inhibition, and receptor binding.

The presence of the hydrazino group enhances the compound's reactivity, allowing it to form hydrogen bonds with enzyme active sites. This interaction can lead to significant modulation of enzyme activity and influence cellular signaling pathways. The structural similarity to nucleic acid bases further enables binding with nucleic acid-binding proteins and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydrazino group facilitates interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : The compound's structural resemblance to nucleic acids allows it to bind to receptors involved in critical biological pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show promising antibacterial and antifungal properties.
  • Anticancer Potential : As an intermediate in the synthesis of pharmaceutical compounds, it has been linked to potential anticancer activities.
  • Enzyme Modulation : Interaction studies reveal that this compound can significantly alter enzyme kinetics and cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits antibacterial and antifungal activities in preliminary studies.
AnticancerPotential applications in cancer treatment as a precursor for drug synthesis.
Enzyme InhibitionModulates enzyme activity through binding interactions.

Research Findings

  • A study published in the Egyptian Journal of Chemistry highlighted the compound's role in synthesizing derivatives that exhibit enhanced biological activities compared to their parent compounds .
  • Another investigation reported that modifications to the hydrazino group significantly affect the compound's binding affinity to specific enzymes and receptors .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of both a hydrazino group and a methyl group. This distinct combination endows it with unique chemical reactivity and biological properties that are not present in structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound Name Structural Features Biological Activity
3-MethyluracilLacks hydrazino groupLimited biological activity
6-Amino-3-methylpyrimidine-2,4(1H,3H)-dioneContains an amino group instead of a hydrazino groupModerate enzyme inhibition
6-Hydrazino-2,4(1H,3H)-pyrimidinedioneLacks methyl group at the 3-positionReduced binding affinity

Properties

IUPAC Name

6-hydrazinyl-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h2,8H,6H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTQFNMCDOXSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901226214
Record name 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-78-2
Record name 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-hydrazinyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901226214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture containing 10.0 g (62.28 mmol) of 6-chloro-3-methyluracil in 200 ml of ethanol was added 13.70 ml (436.50 mmol) of hydrazine. The mixture was heated to 75° C. under a nitrogen atmosphere overnight. The solids were filtered, washed with ethanol and dried to afford 9.70 g (99.74%) of product as a pale yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Yield
99.74%

Synthesis routes and methods II

Procedure details

Hydrazine hydrate (12.7 ml) was added to a suspension 6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione (10 g) in ethanol (190 ml). The mixture was heated at 75° C. for 40 hours, cooled to room temperature. The yellow solid precipitated was filtered and dried give the subtitle compound (8.5 g). Mass: 156.76 (M+H).
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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